octadec-9-en-12-ynoic acid
Description
Contextualizing Acetylenic Fatty Acids within Natural Product Research
Acetylenic fatty acids, characterized by the presence of one or more carbon-carbon triple bonds, are a notable class of natural products. nih.gov These compounds are found across various domains of life, including plants, fungi, marine sponges, and insects. nih.govresearchgate.net Their unique structural feature, the alkyne group, imparts distinct chemical properties and biological activities. smolecule.com In the plant kingdom, polyacetylenes are particularly abundant and structurally diverse, with over 1,100 species from the Compositae family known to produce them. oup.com These compounds often play a role in the plant's defense mechanisms against pathogens and herbivores. smolecule.comresearchgate.net Research into acetylenic fatty acids is driven by their diverse pharmacological properties, which include antifungal, antibacterial, antiparasitic, and antitumor activities. nih.govnih.gov
Nomenclature, Isomerism, and Key Structural Features of Octadec-9-en-12-ynoic Acid
This compound is a C18 fatty acid that contains both a double and a triple bond. nih.gov Its systematic IUPAC name is (9Z)-octadec-9-en-12-ynoic acid. nih.govaocs.org The common name for this compound is crepenynic acid. rsc.org The key structural features are an 18-carbon chain, a cis (Z) double bond between carbons 9 and 10, and a triple bond between carbons 12 and 13. nih.gov This "methylene-interrupted" unsaturation pattern is a common feature among many naturally occurring polyacetylenes. rsc.org
| Property | Value |
| Systematic Name | (9Z)-octadec-9-en-12-ynoic acid |
| Common Name | Crepenynic acid |
| Molecular Formula | C₁₈H₃₀O₂ |
| Molecular Weight | 278.43 g/mol |
| Key Structural Features | 18-carbon chain, cis-double bond at C-9, triple bond at C-12 |
This table provides a summary of the key nomenclature and structural features of this compound.
Historical Perspectives on the Discovery and Initial Characterization of Crepenynic Acid (this compound)
Crepenynic acid was first isolated from the seed oils of plants belonging to the Crepis genus (family Compositae). rsc.org Its discovery was a significant step in understanding the biosynthesis of the vast array of polyacetylenic compounds found in nature. rsc.org Early research proposed that crepenynic acid acts as a key intermediate in the biosynthetic pathway leading from common fatty acids to more complex polyacetylenes. rsc.org This hypothesis was supported by studies showing that oleic acid is a precursor for both crepenynic acid and other polyacetylenes in certain fungi. rsc.org The structure of crepenynic acid was elucidated through chemical and physical methods, and its synthesis was later achieved, which was crucial for conducting biosynthetic studies with labeled compounds. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H30O2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadec-9-en-12-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20) |
InChI Key |
SAOSKFBYQJLQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Elucidation of Natural Occurrence and Extraction Methodologies
Botanical and Microbial Sources of Octadec-9-en-12-ynoic Acid
The primary reservoirs of this compound are found within the botanical realm, particularly in the seed oils of certain plant species. While its presence in microbes is less documented, some fungi are known to produce related acetylenic fatty acids.
Research has identified several plant genera as rich sources of this compound. The seed oils of these plants can contain substantial percentages of this unique fatty acid.
The genus Crepis, part of the Asteraceae family, is particularly notable for its high concentration of crepenynic acid. For instance, the seed oil of Crepis foetida is reported to contain as much as 60% crepenynic acid. researchgate.netgerli.comgerli.com Similarly, Crepis alpina seed oil contains approximately 70% of this compound, and it is also found in Crepis rubra. researchgate.netaocs.orgebi.ac.uk
The seed oil of Ixora chinensis has also been identified as a source of crepenynic acid. stuartxchange.orgwikidata.org While some studies on Ixora species have focused on related derivatives like (10E)-9-oxo-octadec-10-en-12-ynoic acid, the presence of crepenynic acid itself has been confirmed. ijpsr.comnih.govnih.gov
Prevalence of this compound in Plant Seed Oils
| Plant Species | Family | Concentration of this compound (% of total fatty acids) | Reference |
|---|---|---|---|
| Crepis foetida | Asteraceae | 60% | researchgate.netgerli.comgerli.com |
| Crepis alpina | Asteraceae | ~70% | aocs.org |
| Atractylodes lancea | Asteraceae | 18% | researchgate.netgerli.com |
| Atractylodes macrocephala | Asteraceae | 13-15% | researchgate.netgerli.com |
| Jurinea mollis | Asteraceae | 24% | researchgate.net |
| Ixiolaena brevicompta | Asteraceae | Rich source | ebi.ac.uk |
| Ixora chinensis | Rubiaceae | Present | stuartxchange.org |
Beyond the well-documented sources in Crepis and Ixora, this compound has been identified in the seed oils of other plants. These include Atractylodes lancea (18%) and Atractylodes macrocephala (13–15%), species used in traditional Chinese medicine. researchgate.netgerli.com It is also found in the seed oil of Jurinea mollis at 24% and is a significant component of the seed oil of Ixiolaena brevicompta. researchgate.netebi.ac.uk Furthermore, the compound has been located in the triacylglycerols of the aril and cotyledon oils of Afzelia cuanzensis. gerli.com In the fungal kingdom, hydroxylated derivatives of crepenynic acid have been described in the basidiomycete Coriolopsis gallica. gerli.com
Advanced Methodologies for Isolation and Purification
The extraction and purification of this compound from its natural sources involve multi-step processes that leverage the compound's physicochemical properties. These methods are designed to separate the target fatty acid from a complex mixture of other lipids.
Chromatography is a cornerstone of fatty acid purification. Preparative column chromatography, using silica (B1680970) gel as the stationary phase, is a fundamental technique for the large-scale separation of lipids. nih.gov For more refined separation, high-performance liquid chromatography (HPLC), particularly in a reverse-phase configuration with octadecylsilyl columns, is highly effective for separating individual fatty acids and their esters. nih.govgoogle.com
Argentation chromatography, which utilizes the affinity of silver ions for unsaturated bonds, is a powerful technique for fractionating fatty acids based on the number and configuration of their double and triple bonds. nih.govgerli.com This can be performed using thin-layer chromatography (TLC) or column chromatography. nih.govgerli.com Other advanced methods include centrifugal partition chromatography (CPC), which avoids solid stationary phases that can cause oxidation of unsaturated acids, and supercritical fluid chromatography (SFC), which is well-suited for hydrophobic molecules like fatty acids. tandfonline.comlcms.cz
Chromatographic Techniques for Fatty Acid Isolation
| Technique | Principle of Separation | Application Notes | Reference |
|---|---|---|---|
| Preparative Column Chromatography | Adsorption based on polarity. | Good for initial, large-scale fractionation of lipid classes. | nih.gov |
| Reverse-Phase HPLC | Partitioning based on hydrophobicity. | High-resolution separation of individual fatty acids. | nih.govgoogle.com |
| Argentation Chromatography (TLC/Column) | Complexation of unsaturated bonds with silver ions. | Excellent for separating fatty acids by degree of unsaturation. | nih.govgerli.com |
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning without a solid support. | Reduces risk of oxidation for sensitive unsaturated acids. | tandfonline.com |
| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid as the mobile phase. | Effective for hydrophobic compounds and isomer separation. | lcms.cz |
The initial step in isolating this compound is typically solvent extraction from the raw plant material, often the seeds. Common solvents for this purpose include petroleum ether and ethanol. ijpsr.comnih.govamazonaws.com Following the initial extraction, the crude oil is often saponified (hydrolyzed with a base) to liberate the free fatty acids from their glycerol (B35011) backbone.
Further purification can be achieved through partitioning strategies. Urea (B33335) crystallization is a classic technique where urea forms inclusion complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated acids like crepenynic acid in the liquid phase. gerli.com Another method involves differential solubility at low temperatures, where a solvent mixture is cooled to precipitate certain fatty acids while others remain in solution. google.com Liquid-liquid extraction, such as partitioning between heptane (B126788) and an acetonitrile/water mixture, is also employed to separate fatty acids based on their polarity. gerli.com
Biosynthetic Pathways and Enzymatic Mechanisms of Octadec 9 En 12 Ynoic Acid
Enzymatic Machinery for Acetylene (B1199291) Bond Formation
The formation of the characteristic acetylene bond in octadec-9-en-12-ynoic acid is a sophisticated biochemical process catalyzed by a specific set of enzymes.
Characterization of Acetylenase Enzymes (e.g., FAD2 Desaturase Variants)
The key enzyme responsible for the introduction of the triple bond is a variant of the fatty acid desaturase 2 (FAD2). oup.comnih.gov These enzymes, often referred to as "acetylenases," are non-heme, iron-containing proteins typically located in the endoplasmic reticulum. oup.comnih.gov They exhibit characteristics similar to membrane-bound desaturases. aocs.orgusask.ca
The acetylenase from Crepis alpina, for instance, is a variant FAD2 desaturase that specifically catalyzes the conversion of linoleic acid to crepenynic acid by inserting a triple bond at the Δ12 position. oup.com This enzyme shows significant sequence similarity to conventional FAD2 desaturases, which are responsible for introducing a double bond at the same position to form linoleic acid from oleic acid. oup.comnih.gov Some FAD2 variants have even been shown to be trifunctional, capable of introducing a cis or trans double bond, or a triple bond. researchgate.net
Table 1: Comparison of FAD2 Desaturase and Acetylenase
| Feature | FAD2 Desaturase | Acetylenase (FAD2 Variant) |
| Function | Introduces a double bond at the Δ12 position of oleic acid. oup.com | Introduces a triple bond at the Δ12 position of linoleic acid. oup.com |
| Substrate | Oleic acid (18:1) oup.com | Linoleic acid (18:2) oup.com |
| Product | Linoleic acid (18:2) oup.com | This compound (18:2) oup.com |
| Enzyme Class | Fatty Acid Desaturase oup.com | Fatty Acid Desaturase Variant oup.com |
| Cofactors | Iron, NAD(P)H nih.govgoogle.com | Iron, NAD(P)H nih.gov |
Role of Ancillary Enzymes (e.g., Epoxygenases, Cytochrome b5)
The biosynthesis of this compound is not solely dependent on the acetylenase. Other enzymes play crucial supporting roles.
Epoxygenases: Some proposed pathways for acetylenic bond formation involve an epoxy fatty acid intermediate. aocs.org Epoxygenases, which can be desaturase-like enzymes or cytochrome P450s, catalyze the formation of an epoxy group on the fatty acid chain. aocs.orgnih.gov For example, a Δ12 epoxygenase has been identified in Crepis palaestina. aocs.org
Cytochrome b5: This small, membrane-bound hemoprotein acts as an electron donor for many fatty acid modifying enzymes, including desaturases and hydroxylases. google.comnih.govresearchgate.net The activity of the Vernonia epoxygenase, for example, is inhibited by anti-cytochrome b5 antibodies, confirming its essential role in the reaction. aocs.org
Precursor Identification and Metabolic Flux Analysis
Understanding the starting materials and the flow of metabolites is key to deciphering the complete biosynthetic pathway.
Elucidating Linoleic Acid as a Key Biosynthetic Precursor
Extensive research has firmly established linoleic acid as the direct precursor to this compound. researchgate.netoup.com The acetylenase enzyme specifically acts on the Δ12 position of linoleic acid to form the triple bond. oup.com This was demonstrated in studies where the expression of the Crepis alpina acetylenase gene in other organisms led to the production of crepenynic acid from endogenous linoleic acid. nih.gov The FAD2 desaturases that produce the linoleic acid substrate are therefore critical for the subsequent synthesis of crepenynic acid. oup.com
Table 2: Key Molecules in the Biosynthesis of this compound
| Molecule | Chemical Formula | Role in Biosynthesis |
| Oleic Acid | C18H34O2 | Precursor to Linoleic Acid |
| Linoleic Acid | C18H32O2 | Direct Precursor to this compound oup.comnih.gov |
| This compound | C18H30O2 | Final Product ebi.ac.uk |
Proposed Intermediates and Reaction Cascades (e.g., Epoxy Fatty Acid Route)
While the direct conversion of linoleic acid to crepenynic acid is well-supported, alternative or intermediate steps have been proposed. One prominent hypothesis is the "epoxy fatty acid route". aocs.org This model suggests that linoleic acid is first converted to an epoxy fatty acid, such as 12,13-epoxy-9-octadecenoic acid (vernolic acid). aocs.org This epoxide could then undergo further enzymatic reactions, possibly involving dehydration steps, to yield the final acetylenic fatty acid. aocs.org However, studies with seed preparations from Crepis rubra did not show conversion of cis-12,13-epoxy-oleic acid to crepenynic acid, suggesting this may not be the primary pathway in all species. ebi.ac.uk
Molecular and Genetic Regulation of Biosynthesis
The production of this compound is tightly controlled at the molecular and genetic levels. The expression of the FAD2 acetylenase gene is a key regulatory point. In Crepis alpina, acetylenase transcripts have been identified in various tissues, but the accumulation of crepenynic acid is primarily localized to the developing seeds. oup.com This suggests the presence of post-transcriptional or metabolic regulatory mechanisms that control the final output of the pathway.
Furthermore, the availability of the precursor, linoleic acid, is also a critical factor. The expression of FAD2 desaturase genes, which produce linoleic acid, can be influenced by various environmental and developmental cues. oup.com Competition between the acetylenase and other enzymes, such as FAD3 desaturases which can further desaturate linoleic acid, also plays a role in determining the metabolic flux towards crepenynic acid synthesis. oup.com The regulation of fatty acid biosynthesis is a complex network involving transcriptional regulators and feedback inhibition by acyl-ACP derivatives, as seen in other organisms. researchgate.net
Gene Expression Analysis and Transcriptional Control
The biosynthesis of this compound, commonly known as crepenynic acid, is a specialized metabolic pathway in certain plants, governed by precise gene expression and transcriptional control. The key enzymatic step is the conversion of linoleic acid into crepenynic acid through the introduction of a triple bond. This reaction is catalyzed by a unique enzyme known as an acetylenase.
Research has identified the acetylenase in Crepis alpina as a variant of the fatty acid desaturase 2 (FAD2) enzyme. ebi.ac.uk This enzyme, specifically a Δ12 acetylenase, catalyzes the formation of a triple bond at the delta-12 position of linoleic acid. ebi.ac.uk The genes for this acetylenase have been cloned, revealing sequence similarity to other fatty acid desaturases. researchgate.net These enzymes are typically nonheme di-iron proteins containing characteristic histidine-rich motifs. researchgate.netnih.gov
The production of crepenynic acid is tightly regulated at the transcriptional level, which explains its limited accumulation in specific tissues. In Crepis alpina, while acetylenase transcripts can be detected in various parts of the plant, including flower heads, their expression is overwhelmingly higher in developing seeds. ebi.ac.uk Studies using real-time RT-PCR have quantified this difference, showing that acetylenase transcript levels are approximately 10,000-fold higher in developing seeds compared to flower heads. ebi.ac.uk This massive difference in expression level is a primary determinant of the tissue-specific accumulation of the fatty acid. ebi.ac.uk
Furthermore, the functional expression of acetylenase is influenced by the presence and activity of other competing enzymes. ebi.ac.uk The biosynthesis is affected by the co-expression of different FAD2 and FAD3 (linoleate desaturase) isoforms which compete for the same linoleic acid substrate. ebi.ac.uk For instance, in the developing seeds of C. alpina, the acetylenase and a specific FAD2 isoform (FAD2-2) are co-expressed at high levels, favoring crepenynic acid synthesis. ebi.ac.uk In contrast, flower heads have high levels of FAD2-3 and FAD3, alongside only moderate levels of acetylenase and FAD2-2, leading to a different fatty acid profile and no significant crepenynate (B1232503) accumulation. ebi.ac.uk The availability of necessary cofactors, such as the electron donor cytochrome b5, has been investigated, but it does not appear to be a limiting factor in the tissue-specific production. ebi.ac.uk
Table 1: Gene Expression and Contributing Factors in Crepis alpina
| Factor | Developing Seeds | Flower Heads | Significance |
| Acetylenase Expression Level | Very High (10,000-fold higher than flower heads) | Moderate | Primary control mechanism for tissue-specific production. ebi.ac.uk |
| Co-expressed Desaturases | High levels of FAD2-2 | High levels of FAD2-3 and FAD3 | Competition for linoleic acid substrate influences the final product. ebi.ac.uk |
| Cytochrome b5 Availability | Not a limiting factor | Not a limiting factor | Indicates electron donor availability is sufficient in various tissues. ebi.ac.uk |
Tissue and Organism-Specific Production Dynamics
The production of this compound is highly specific, both in terms of the organisms that synthesize it and the tissues within those organisms where it accumulates. This fatty acid is not widespread in nature but is found as a major component of seed oils in several plant species, particularly within the Asteraceae (Compositae) family. researchgate.net
The accumulation of crepenynic acid is primarily, and often exclusively, localized to the seed triacylglycerols. ebi.ac.ukresearchgate.net For example, in Crepis alpina, seeds contain a high concentration of crepenynic acid, while other tissues have none, despite the presence of low-level acetylenase transcripts. ebi.ac.uk The timing of its synthesis is also specific. In Crepis rubra, crepenynic acid is not detected in the seeds for several days after flowering but then accumulates rapidly between the 14th and 28th days, eventually becoming the seed oil's major fatty acid. ebi.ac.uk
Several plant species have been identified as producers of crepenynic acid. The amount of this unusual fatty acid can vary significantly between species. For instance, the seed oil of Crepis alpina contains about 70% crepenynic acid, and Crepis foetida contains around 60%. researchgate.netaocs.org Other identified sources include species from the Atractylodes and Jurinea genera. researchgate.net Crepenynic acid has also been reported in organisms like Leiocarpa brevicompta and Afzelia quanzensis. nih.gov The expression of the cloned acetylenase gene in a non-native plant, Arabidopsis thaliana, resulted in the accumulation of crepenynic acid up to 25% in its seeds, demonstrating the central role of this single gene in the pathway. researchgate.net
Table 2: Occurrence of this compound in Plant Seed Oils
| Plant Species | Family | Crepenynic Acid Content (% of Seed Oil) |
| Crepis alpina | Asteraceae | ~70% aocs.org |
| Crepis foetida | Asteraceae | 60% researchgate.net |
| Jurinea mollis | Asteraceae | 24% researchgate.net |
| Atractylodes lancea | Asteraceae | 18% researchgate.net |
| Atractylodes macrocephala | Asteraceae | 13-15% researchgate.net |
| Ixiolaena brevicompta | Asteraceae | Reported as a rich source ebi.ac.uk |
Synthetic Methodologies and Chemoenzymatic Approaches to Octadec 9 En 12 Ynoic Acid and Analogues
Total Chemical Synthesis Strategies
The complete chemical synthesis of octadec-9-en-12-ynoic acid and its derivatives requires precise control over the formation of its characteristic structural features. Key challenges include the construction of the en-yne motif and the establishment of the correct stereochemistry of the double and triple bonds.
Construction of the En-yne Structural Motif
The en-yne functional group is a defining feature of this compound and is crucial for its biological activity. researchgate.net Synthetic strategies often rely on coupling reactions to bring together two smaller fragments, one containing the alkene and the other the alkyne.
A notable approach involves the Wittig reaction, a powerful method for forming carbon-carbon double bonds. For instance, the synthesis of methyl crepenynate (B1232503), the methyl ester of crepenynic acid (another name for this compound), was achieved using a Wittig reaction between non-3-yn-1-yl-triphenylphosphonium bromide and a C9 aldehyde-ester in the presence of butyl-lithium. The resulting methyl crepenynate was then hydrolyzed to afford crepenynic acid. researchgate.net
Another strategy for creating the en-yne system is through the use of organometallic coupling reactions, such as the Sonogashira coupling, which is well-established for the synthesis of enynes. researchgate.net These methods provide a versatile and efficient means to construct the core structure of this compound and its analogues. researchgate.net
Stereochemical Control in Alkene and Alkyne Linkages
The geometry of the double bond in this compound is typically in the cis (or Z) configuration. ebi.ac.ukebi.ac.uk Achieving stereoselectivity in the synthesis of the alkene is critical. The Wittig reaction, depending on the specific reagents and conditions, can be tuned to favor the formation of either the cis or trans isomer. For example, the use of unstabilized ylides in the Wittig reaction generally leads to the cis-alkene.
Semi-hydrogenation of an alkyne precursor is another common method to introduce a cis-double bond. Catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are frequently used to selectively reduce an alkyne to a cis-alkene without over-reduction to the alkane. rsc.org This method was successfully employed in the total synthesis of ricinoleic acid, a related hydroxy fatty acid, where a key step involved the semi-hydrogenation of an yne-ol system. rsc.org
Derivatization and Analogue Synthesis for Mechanistic Probes
To investigate the structure-activity relationships and metabolic stability of this compound, various analogues have been synthesized. These modifications often target the carboxylic acid group, the en-yne system, or involve the introduction of other functional groups.
Synthesis of Oxo-octadec-en-ynoic Acid Analogues (e.g., (E)-9-Oxooctadec-10-en-12-ynoic Acid)
The synthesis of oxo-analogues provides valuable insights into the role of specific functional groups in the biological activity of the parent molecule. (E)-9-Oxooctadec-10-en-12-ynoic acid is a significant analogue that has been isolated and synthesized. acs.orgnih.gov Its synthesis allows for the exploration of how the replacement of a hydroxyl group with a ketone at a specific position influences its biological effects. acs.orgnih.govresearchgate.net The synthesis of such compounds often involves the oxidation of a corresponding alcohol precursor. For example, oxidation of (+)-ricinoleic acid has been used to produce 12-oxo-octadec-9-ynoic acid. rsc.org
Generation of Amide Derivatives and Bioisosteric Analogues
The carboxylic acid moiety of fatty acids can be a liability in terms of metabolic instability. acs.orgnih.gov To address this, a series of amide derivatives of (E)-9-oxooctadec-10-en-12-ynoic acid have been synthesized. acs.orgnih.gov A general method for preparing these amides involves reacting the parent carboxylic acid with an amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This approach has been used to generate a library of amide analogues for structure-activity relationship (SAR) studies. acs.orgnih.govacs.org
Chemoenzymatic methods have also been employed for amide synthesis. Lipases, such as Novozym® 435 (immobilized lipase (B570770) B from Candida antarctica), can catalyze the amidation of fatty acid esters with amino alcohols, offering a milder and often more selective alternative to purely chemical methods. google.com
Preparation of Hydroxylated and other Functionalized Analogues
The introduction of hydroxyl groups or other functionalities at various positions on the fatty acid chain can significantly impact biological activity. The synthesis of hydroxylated analogues, such as (±)-cis-9-hydroxyoctadec-12-enoic acid, has been reported. rsc.org Stereoselective synthesis of hydroxylated fatty acids can be achieved through methods like Sharpless asymmetric dihydroxylation, which allows for the controlled introduction of two hydroxyl groups across a double bond. researchgate.net
The synthesis of other functionalized analogues, such as those containing a cyclopropane (B1198618) ring, has also been explored. For example, the stereoselective synthesis of a 9-hydroxy-12,13-methylene-10-oxooctadec-15-enoic acid analogue was achieved by coupling a chiral sulfone and an aldehyde segment. researchgate.net Such complex syntheses demonstrate the versatility of modern organic chemistry in creating a wide range of fatty acid analogues for biological evaluation.
Chemoenzymatic Synthesis and Biocatalysis Approaches
The pursuit of sustainable and highly selective methods for the synthesis of complex fatty acids like this compound has led to the exploration of chemoenzymatic and biocatalytic strategies. These approaches leverage the inherent specificity of enzymes to perform challenging chemical transformations, often under mild reaction conditions. The primary focus in the context of this compound has been on the enzymatic introduction of the characteristic triple bond, a reaction that is difficult to achieve with high precision using traditional chemical methods.
The biosynthesis of this compound, also known as crepenynic acid, in certain plants and fungi provides the foundation for these biocatalytic approaches. acs.orgnih.gov The key enzyme responsible for its formation is a specialized fatty acid desaturase (FAD), often referred to as an "acetylenase." nih.govoup.com This enzyme catalyzes the conversion of a pre-existing double bond in linoleic acid into a triple bond. nih.gov
Research into the biosynthetic pathway of crepenynic acid has led to the characterization of the bifunctional enzyme Crep1 from Crepis alpina. nih.gov This membrane-bound, non-heme diiron enzyme is capable of first introducing a double bond and then converting it to an acetylenic bond. nih.gov Specifically, the microsomal fraction from developing C. alpina seeds has been shown to convert [14C]linoleic acid into [14C]crepenynic acid in the presence of NADH, establishing that the Δ12 triple bond is formed from a Δ12 double bond. nih.gov
The heterologous expression of acetylenase genes in microbial hosts represents a significant chemoenzymatic strategy for the production of this compound. The crep1 gene has been successfully expressed in Saccharomyces cerevisiae, demonstrating the feasibility of producing crepenynic acid in a recombinant organism. nih.gov Similarly, two genes, ACET1a and ACET1b, from tomato were identified and, when overexpressed in Nicotiana benthamiana, were shown to encode for acetylenases that convert linoleic acid to crepenynic acid. nih.gov
While direct lipase-catalyzed synthesis of this compound is not extensively documented, lipases are widely used in the chemoenzymatic modification of other fatty acids. uwaterloo.cawur.nlnih.gov These enzymes are particularly effective in catalyzing esterification, transesterification, and hydrolysis reactions with high regio- and enantioselectivity. uwaterloo.caresearchgate.netmdpi.com For instance, immobilized Candida antarctica lipase B (CAL-B) has been employed for the synthesis of various fatty acid esters and polyesters. uwaterloo.caresearchgate.net Such biocatalytic systems could potentially be adapted for the synthesis of this compound analogues or for its incorporation into structured lipids.
The table below summarizes the key enzymes and systems that have been investigated in the biocatalytic synthesis of this compound.
| Enzyme/System | Source Organism | Substrate | Product | Key Findings |
| Crep1 (acetylenase) | Crepis alpina | Linoleic acid | This compound | A bifunctional, non-heme diiron enzyme that converts a Δ12 double bond to a triple bond. nih.govoup.com |
| ACET1a/ACET1b (acetylenases) | Tomato (Solanum lycopersicum) | Linoleic acid | This compound | Overexpression in Nicotiana benthamiana confirmed acetylenase activity. nih.gov |
| Recombinant Saccharomyces cerevisiae | Saccharomyces cerevisiae (expressing crep1) | Linoleic acid | This compound | Demonstrates the feasibility of heterologous production of crepenynic acid. nih.gov |
Further research in this area could involve the engineering of existing acetylenases for improved efficiency and substrate specificity, as well as the exploration of novel enzymatic activities for the de novo synthesis of acetylenic fatty acids. The integration of enzymatic steps with chemical synthesis could also open new avenues for the production of a wide range of this compound analogues with tailored properties.
Molecular and Cellular Mechanisms of Action of Octadec 9 En 12 Ynoic Acid and Its Metabolites
Modulation of Intracellular Signaling Pathways
Research has demonstrated that derivatives of octadec-9-en-12-ynoic acid can mediate their effects by activating key intracellular signaling cascades. Specifically, the compound (E)-9-oxooctadec-10-en-12-ynoic acid, isolated from Ixora brachiata, has been shown to engage the Phosphoinositide 3-Kinase (PI3K) pathway in cellular models. google.comnih.gov The PI3K/Akt signaling pathway is a critical regulator of various cellular processes, including cell growth, proliferation, and survival. wikipedia.orgoup.com
Activation of this pathway is typically initiated by the binding of a ligand to a receptor tyrosine kinase on the cell surface. oup.com This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). wikipedia.org PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane. wikipedia.org In the case of (E)-9-oxooctadec-10-en-12-ynoic acid, studies indicate that it promotes the phosphorylation of crucial downstream components of the PI3K pathway. This includes the increased phosphorylation of Insulin (B600854) Receptor Substrate-1 (IRS-1) and Akt. google.com This activation suggests a mechanism by which the compound can influence cellular metabolism and function, mimicking aspects of insulin signaling. nih.gov
A significant metabolic outcome of PI3K/Akt pathway activation is the enhancement of glucose uptake into cells, a vital process for maintaining glucose homeostasis. The skeletal muscle cell line, L6 myotubes, is a widely used model for studying glucose transport. gsartor.org Research on (E)-9-oxooctadec-10-en-12-ynoic acid has shown that it significantly increases insulin-stimulated glucose uptake in these cells. google.comnih.gov
The mechanism for this enhanced glucose uptake is directly linked to the activation of the PI3K pathway. The phosphorylation of Akt leads to the subsequent phosphorylation of its substrate, AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein. Phosphorylation of AS160 is a key step that facilitates the translocation of the glucose transporter protein 4 (GLUT4) from intracellular vesicles to the plasma membrane. This increased presence of GLUT4 on the cell surface allows for a greater influx of glucose from the extracellular environment into the cell. Studies have shown that (E)-9-oxooctadec-10-en-12-ynoic acid induces a dose-dependent increase in this process. google.com
| Compound | Cellular Model | Effect | Key Mechanism | EC₅₀ |
|---|---|---|---|---|
| (E)-9-oxooctadec-10-en-12-ynoic acid | L6 Myotubes | Increased insulin-stimulated glucose uptake | Activation of PI3K pathway, leading to phosphorylation of IRS-1, Akt, and AS160, and subsequent GLUT4 translocation | 22.96 μM google.com |
Interaction with Lipid Metabolizing Enzymes
Acetylenic fatty acids, including isomers of this compound, are known to interfere with the metabolism of arachidonic acid by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netmdpi.com These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. researchgate.net
Crepenynic acid (octadec-cis-9-en-12-ynoic acid), a structural isomer of the title compound, has been shown to differentially inhibit COX and LOX pathways in rat peritoneal leukocytes. researchgate.netmdpi.com It is a significantly more effective inhibitor of cyclooxygenase products compared to lipoxygenase products. researchgate.netmdpi.com Specifically, it demonstrates potent inhibition of thromboxane (B8750289) B2 synthesis, a major product of the COX pathway. researchgate.net In contrast, its inhibitory effect on leukotriene B4, a product of the lipoxygenase pathway, is less pronounced. researchgate.net Another related acetylenic fatty acid, ximenynic acid, shows the opposite trend, being a more effective inhibitor of leukotriene B4 than thromboxane B2. researchgate.netmdpi.com This differential inhibition highlights how the specific structure of acetylenic fatty acids can determine their biological activity profile against these enzymes. researchgate.net Further studies on 9(Z)-octadec-9-en-12-ynoic acid have shown it causes irreversible inactivation of soybean lipoxygenase-1 during its enzymatic conversion. d-nb.info
| Compound | Enzyme Pathway Product | Effect | IC₅₀ |
|---|---|---|---|
| Crepenynic acid | Thromboxane B₂ (COX pathway) | Inhibition | < 10 μM researchgate.netmdpi.com |
| Leukotriene B₄ (LOX pathway) | Inhibition | 85 μM researchgate.netmdpi.com | |
| Ximenynic acid | Thromboxane B₂ (COX pathway) | Inhibition | Dose-dependent researchgate.netmdpi.com |
| Leukotriene B₄ (LOX pathway) | Inhibition | 60 μM researchgate.netmdpi.com |
Phospholipases, particularly phospholipase A2 (PLA2), are enzymes that hydrolyze phospholipids (B1166683) at the sn-2 position, releasing fatty acids, including arachidonic acid, from the cell membrane. researchgate.net This release is the initial, rate-limiting step for the subsequent synthesis of eicosanoids by COX and LOX enzymes. Research indicates that some of the effects of acetylenic fatty acids on eicosanoid production may be partially due to the inhibition of phospholipase activity. researchgate.netmdpi.com
Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism that catalyzes the introduction of a double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA to oleoyl-CoA. gsartor.org This process is fundamental for the synthesis of monounsaturated fatty acids, which are essential components of membrane phospholipids and signaling molecules. There is evidence that acetylenic fatty acids can interfere with fatty acid desaturase activity.
While direct studies on this compound's effect on SCD are limited, research on the structurally related ximenynic acid ((E)-octadec-11-en-9-ynoic acid) has shown that it can modulate the expression of genes involved in fatty acid synthesis, including SCD. One study noted that ximenynic acid reduced SCD mRNA expression in HepG2 cells. Furthermore, other fatty acids with unusual structures, such as jacaric acid, have been shown to inhibit SCD, indicated by a decrease in the desaturation index (the ratio of oleic acid to stearic acid). The known inhibitory action of various acetylenic derivatives on SCD suggests that this is a potential mechanism of action for this compound, warranting further investigation. google.com
Influence on Cellular Bioenergetics and Homeostasis
The acetylenic fatty acid this compound, also known as crepenynic acid, and its related metabolites have demonstrated significant effects on the cellular energy balance and internal stability of various organisms. These compounds can interfere with critical metabolic pathways, particularly those involving essential fatty acids, and have shown notable activity against certain parasites in laboratory settings.
Disruptions in Essential Fatty Acid Metabolism
This compound is recognized as a potential inhibitor of essential fatty acid metabolism. ebi.ac.uk This interference stems from its structural similarity to naturally occurring fatty acids, allowing it to interact with enzymes involved in lipid and fatty acid metabolic pathways. ebi.ac.uk Specifically, this class of acetylenic fatty acids has been found to inhibit cyclooxygenase and lipoxygenase enzymes in various tissues. ebi.ac.uk
One of the key targets of these acetylenic fatty acids is the desaturation process. For instance, stearolic acid (octadec-9-ynoic acid), a related compound, effectively inhibits Δ12 desaturases in Trypanosoma cruzi and Trypanosoma brucei. researchgate.netmicrobialcell.com This inhibition is significant because Δ12 desaturase activity is crucial for the synthesis of linoleic acid, an essential fatty acid in these parasites, and this enzyme is absent in mammals, making it a potential drug target. researchgate.net
Furthermore, studies have shown that ximenynic acid (octadec-trans-11-en-9-ynoic acid), another related acetylenic fatty acid, can inhibit the production of leukotriene B4, thromboxane B2, and 6-ketoprostaglandin F1α in a dose-dependent manner. ebi.ac.uk While ximenynic acid appears to be a more potent inhibitor of leukotriene B4, crepenynic acid is a much more effective inhibitor of cyclooxygenase products like thromboxane B2. ebi.ac.uk Both of these fatty acids also demonstrated inhibitory effects on phospholipase activity at higher concentrations. ebi.ac.uk
The structural configuration of these molecules is critical to their metabolic influence. For fatty acids to depress liver enzyme activities involved in lipogenesis, such as fatty acid synthetase and acetyl-CoA carboxylase, both the Δ9 and Δ12 double bonds must be present in the molecule, and at least one, if not both, must be in the cis configuration. nih.gov
Mechanisms Affecting Parasite Growth and Viability in in vitro Models
This compound and its analogs have shown significant effects on the growth and viability of various parasites in in vitro studies. The primary mechanism appears to be the disruption of fatty acid metabolism, which is essential for the parasite's survival, membrane integrity, and replication. researchgate.netmicrobialcell.complos.org
In Trypanosoma brucei, the causative agent of African trypanosomiasis, inhibitors of oleate (B1233923) desaturase (OD), such as 12- and 13-thiastearic acid, have been shown to inhibit the growth of both the procyclic (insect-stage) and bloodstream forms. plos.org This inhibition leads to a significant decrease in the total unsaturated fatty acid levels within the parasite, particularly a drastic reduction in linoleate (B1235992) levels, which likely affects membrane fluidity and functionality. plos.org Stearolic acid has also been shown to be deleterious to the growth of T. cruzi epimastigotes and T. brucei bloodstream forms, with EC50 values of 1.0 ± 0.2 μM and 0.1 ± 0.01 μM, respectively. researchgate.net
For Trypanosoma cruzi, the parasite responsible for Chagas disease, octadec-9-ynoic acid (stearolic acid) displayed a notable potential against trypomastigote forms with an IC50 of 27.6 µM. researchgate.net Interestingly, this lethal action was not associated with an increase in reactive oxygen species (ROS) production or alterations in plasma membrane permeability. researchgate.net The combination of inhibitors targeting different fatty acid desaturases, such as stearoyl-CoA desaturase (SCD) and oleate desaturase (OD), has demonstrated a synergistic effect on trypanosomes, leading to decreased EC50 values. researchgate.net
The effects are not limited to trypanosomes. In Plasmodium falciparum, the parasite that causes malaria, the organism relies on scavenging fatty acids from the host. pnas.org While specific studies on this compound are limited, the general dependence on external fatty acids suggests that interference with their uptake or metabolism could be a viable antiparasitic strategy. pnas.orgnih.gov
The following table summarizes the in vitro activity of this compound and related compounds against various parasites:
| Compound | Parasite | Form | Activity |
| Octadec-9-ynoic acid (Stearolic acid) | Trypanosoma cruzi | Trypomastigote | IC50 = 27.6 µM researchgate.net |
| Octadec-9-ynoic acid (Stearolic acid) | Trypanosoma cruzi | Epimastigote | EC50 = 1.0 ± 0.2 μM researchgate.net |
| Octadec-9-ynoic acid (Stearolic acid) | Trypanosoma brucei | Bloodstream form | EC50 = 0.1 ± 0.01 μM researchgate.net |
| 12-Thiastearic acid | Trypanosoma brucei | Procyclic form | EC50 = 40 ± 2 µM plos.org |
| 13-Thiastearic acid | Trypanosoma brucei | Procyclic form | EC50 = 30 ± 2 µM plos.org |
| 12-Thiastearic acid | Trypanosoma brucei | Bloodstream form | EC50 = 7 ± 3 µM plos.org |
| 13-Thiastearic acid | Trypanosoma brucei | Bloodstream form | EC50 = 2 ± 1 µM plos.org |
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking studies have been employed to elucidate the binding modes and interactions of this compound and its derivatives with various protein targets. These computational analyses provide insights into the molecular basis of their biological activities.
For instance, a derivative of this compound, (E)-9-oxooctadec-10-en-12-ynoic acid, has been investigated for its potential antidiabetic properties. nih.govresearchgate.net Molecular docking studies were performed against phosphoinositide 3-kinase (PI3K) to understand the binding modes and thermodynamic interactions that govern its binding affinity. nih.govresearchgate.net This was prompted by findings that the compound increases insulin-stimulated glucose uptake in L6 myotubes by activating the PI3K pathway. nih.govresearchgate.net
In the context of anticancer research, related fatty acids have been docked with caspase-3, a key enzyme in apoptosis. texilajournal.comtexilajournal.com Although not specifically this compound, compounds like 9,12-octadecadienoic acid and 9,12,15-octadecatrienoic acid were studied to determine their binding properties to caspase-3 (PDB: 1CP3). texilajournal.comtexilajournal.com These studies suggest that fatty acids can interact with the active site of caspase-3 through non-covalent hydrogen bond interactions with amino acid residues such as Ser 205, Phe 256, and Cys 163. texilajournal.com
Structure Activity Relationship Sar Investigations and Pharmacophore Development
Correlating Structural Modifications with Biological Response in Cell-Based Assays
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the octadec-9-en-12-ynoic acid scaffold, significant research has focused on modifying its structure to observe corresponding changes in biological outcomes, particularly in cell-based assays.
A key study investigated a series of analogues based on the closely related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, for their ability to promote glucose uptake in L6 myotube cells. nih.govacs.orgacs.org The parent compound itself was found to increase insulin-stimulated glucose uptake by activating the phosphoinositide 3-kinase (PI3K) pathway, with an EC₅₀ value of 22.96 μM. researchgate.net Recognizing that the carboxylic acid functionality can be a liability for metabolic stability, researchers synthesized a series of amide derivatives to explore the SAR. nih.govacs.org
The biological response of these modified compounds was quantified by their half-maximal effective concentration (EC₅₀) in the glucose uptake assay. The results demonstrated that modifications to the carboxylic acid terminus significantly impacted the compound's efficacy. Several amide analogues showed improved potency compared to the parent acid. For instance, compound 27 exhibited the most potent activity with an EC₅₀ of 7.00 μM, a more than three-fold improvement over the original molecule. nih.govresearchgate.net This highlights that the terminal group is a critical determinant of biological activity within this scaffold.
The detailed findings from this cell-based assay are presented below, correlating the specific structural modification with the measured biological response.
| Compound ID | Modification from Parent Compound | Biological Response (EC₅₀ in μM) |
| 1 | Parent Compound: (E)-9-oxooctadec-10-en-12-ynoic acid | 22.96 researchgate.net |
| 5 | Amide derivative | 15.47 nih.govresearchgate.net |
| 6 | Amide derivative | 8.89 nih.govresearchgate.net |
| 27 | Amide derivative | 7.00 nih.govresearchgate.net |
| 28 | Amide derivative | 13.99 nih.govresearchgate.net |
| 31 | Amide derivative | 8.70 nih.govresearchgate.net |
| 32 | Amide derivative | 12.27 nih.govresearchgate.net |
| 33 | Amide derivative | 16.14 nih.govresearchgate.net |
These SAR studies, generated using scaffolds of various antidiabetic drugs, provide a valuable framework for understanding how targeted chemical changes can modulate the biological activity of the this compound core structure. nih.govresearchgate.net
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on SAR investigations, several key pharmacophoric elements within the this compound scaffold have been identified as crucial for its biological activity, such as promoting glucose uptake.
The essential features of this pharmacophore include:
A Terminal Polar Group: The carboxylic acid of the parent compound, or its bioisosteric amide replacement, serves as a critical interaction point, likely forming hydrogen bonds with the biological target. The significant variation in activity observed when this group is modified underscores its importance. nih.govacs.org
A Conjugated En-one System: In the active analogue (E)-9-oxooctadec-10-en-12-ynoic acid, the α,β-unsaturated ketone (enone) system is a key structural feature. nih.gov This rigid, planar system can participate in Michael additions or other covalent interactions and contributes to the specific geometry of the molecule for receptor fitting.
An Alkyne (Yne) Moiety: The triple bond at the C-12 position introduces rigidity and a specific linear geometry to that portion of the alkyl chain. This feature is characteristic of many naturally occurring fatty acids with unique biological activities and is considered a crucial part of the pharmacophore. aocs.org
Molecular docking studies performed on the PI3K enzyme suggest that these elements govern the binding affinity through specific thermodynamic interactions. nih.govresearchgate.net The combination of the lipophilic tail, the rigid and reactive en-yne system, and a polar head group constitutes the essential pharmacophore of this class of molecules.
Strategies for Enhancing Molecular Efficacy and Specificity through Analogue Design
Analogue design is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to enhance its desirable properties, such as efficacy and specificity, while minimizing undesirable ones. For the this compound scaffold, a primary strategy has been the site-specific modification of the parent molecule to improve its bioactivity. nih.govacs.org
A prominent example is the design and synthesis of a library of amide analogues from (E)-9-oxooctadec-10-en-12-ynoic acid. nih.govacs.org The rationale for this strategy was twofold:
Improving Metabolic Stability: Carboxylic acids can be metabolically labile and may present toxicity issues. acs.org Converting the acid to an amide is a common tactic to improve the molecule's metabolic profile.
Enhancing Efficacy: By exploring a diverse range of amines to form the amides, researchers can fine-tune the steric and electronic properties of the molecule's terminus to achieve stronger interactions with the biological target. nih.gov
This approach proved successful, as several of the synthesized amide analogues demonstrated significantly enhanced efficacy in promoting glucose uptake compared to the original carboxylic acid. nih.gov Compounds 6 , 27 , and 31 all had EC₅₀ values below 10 μM, with compound 27 being the most potent at 7.00 μM. researchgate.net This demonstrates a successful application of analogue design to boost the primary biological effect of the lead compound. This simultaneous study of site-specific modification and SAR provides a powerful method for exploiting and enhancing the bioactivity of the parent molecule. acs.orgresearchgate.net
Bioisosteric Replacement Studies for Modulating Biological Attributes
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving pharmacological properties. acs.orgrsc.org This can enhance activity, improve selectivity, reduce toxicity, or alter pharmacokinetics.
In the context of this compound and its analogues, the most notable bioisosteric replacement study involves the substitution of the terminal carboxylic acid group. nih.govacs.org The carboxylic acid moiety is a classical functional group often targeted for bioisosteric replacement due to its potential for metabolic instability and toxicity issues. acs.org
The synthesis of a series of amide derivatives from (E)-9-oxooctadec-10-en-12-ynoic acid is a direct application of this principle. nih.gov Here, the carboxylic acid (-COOH) was replaced with various amide groups (-CONH-R). The amide bond is a well-established non-classical bioisostere for a carboxylic acid. This modification was undertaken specifically to address the metabolic liabilities associated with the acid group and to modulate the drug-like properties of the molecule. nih.govacs.org The resulting data, which showed that certain amides had superior potency, confirmed that this bioisosteric replacement was a successful strategy for improving the biological attributes of the lead compound. nih.gov
Metabolic Fate and Biotransformation of Octadec 9 En 12 Ynoic Acid in Biological Systems
Enzymatic Biotransformation Pathways and Metabolite Profiling
The metabolism of octadec-9-en-12-ynoic acid involves several enzymatic pathways that modify its structure, leading to a range of metabolites. These transformations are primarily centered around its unsaturated bonds and carboxylic acid functional group.
Oxidation is a key biotransformation route for this compound, primarily mediated by lipoxygenase (LOX) enzymes. acs.orgresearchgate.net The Fe(III) state of soybean lipoxygenase-1 converts this compound into several oxidized products. acs.org This enzymatic process involves the insertion of oxygen and subsequent rearrangements, leading to the formation of hydroperoxy, hydroxy, and oxo derivatives. acs.orgresearchgate.net
During its interaction with soybean lipoxygenase-1, this compound is converted into three main products:
11-oxothis compound
Racemic 9-hydroxy-10(E)-octadec-10-en-12-ynoic acid
Racemic 9-hydroperoxy-10(E)-octadec-10-en-12-ynoic acid acs.org
These transformations highlight the susceptibility of the carbon backbone, particularly the positions allylic to the unsaturated bonds, to enzymatic oxygenation. The hydroperoxide metabolites are of particular interest as they can act as intermediates for further reactions and are known to be weak lipoxygenase inhibitors themselves. acs.org
Table 1: Metabolites of this compound via Soybean Lipoxygenase-1 Pathway
| Metabolite Name | Transformation Type | Enzyme | Source |
|---|---|---|---|
| 11-oxothis compound | Oxidation | Soybean Lipoxygenase-1 | acs.org |
| 9-hydroxy-10(E)-octadec-10-en-12-ynoic acid | Oxidation/Reduction | Soybean Lipoxygenase-1 | acs.org |
| 9-hydroperoxy-10(E)-octadec-10-en-12-ynoic acid | Oxidation | Soybean Lipoxygenase-1 | acs.org |
In biological systems, particularly in plants, this compound is often found in an esterified form. In the seed oil where it accumulates, it is primarily incorporated into triglycerides. ebi.ac.uk Studies have shown that it is esterified at the 2- and 3-positions of the glycerol (B35011) backbone. ebi.ac.uk This esterification is a crucial step for its storage in oil bodies within the seeds.
Conjugation reactions, while more extensively studied for precursor molecules like linoleic acid, are also relevant. Enzymes known as conjugases can act on the double bonds of fatty acids to create conjugated systems. aocs.org While direct evidence for the conjugation of this compound is limited, related fatty acids are known to undergo conjugation with molecules like glucuronic acid to form saccharolipids, which increases their water solubility. hmdb.ca
Implications of Functional Group Lability on Metabolic Stability
The metabolic stability of this compound is influenced by the reactivity of its two key functional features: the terminal carboxylic acid and the unsaturated double and triple bonds.
The carboxylic acid group is a primary site for metabolic activity. This functional group is associated with certain metabolic liabilities, including potential instability and toxicity under certain conditions. nih.govacs.org A common metabolic pathway for fatty acids is β-oxidation, a catabolic process that sequentially shortens the acyl chain from the carboxyl end. acs.org This process is considered a likely degradation pathway for octadecanoids. acs.orgresearchgate.net
In drug discovery and development, the presence of a carboxylic acid moiety in a lead compound is often a concern due to these metabolic liabilities. nih.govacs.org To address such issues, medicinal chemists may employ strategies like bioisosteric replacement, for instance, by converting the acid to an amide to improve metabolic stability. nih.gov
The combination of a cis-double bond and a triple bond makes this compound a unique substrate for various enzymes. The biosynthesis of this fatty acid itself highlights this reactivity, as it is formed from linoleic acid by a specialized Δ12 acetylenase, which is a variant of the FAD2 desaturase enzyme. aocs.orgresearchgate.net This enzyme catalyzes the abstraction of hydrogen atoms to insert a triple bond. researchgate.net
The unsaturated system is a target for enzymes like lipoxygenases and cyclooxygenases, and acetylenic fatty acids are known to interfere with lipid metabolism by inhibiting these enzymes. ebi.ac.ukacs.orgnih.gov The interaction with lipoxygenase, for example, leads to irreversible inactivation of the enzyme, indicating a high degree of reactivity. acs.org This reactivity underscores the compound's potential to modulate key enzymatic pathways in lipid metabolism. nih.gov
Spatiotemporal Metabolism in Model Organisms (e.g., Plant Fruits)
The biosynthesis and accumulation of this compound are tightly regulated in a spatiotemporal manner, particularly within the developing seeds and fruits of plants. ebi.ac.uk The primary site of accumulation is the seed oil, where it can constitute a major portion of the total fatty acids. aocs.org For example, the seed oil of Crepis alpina contains approximately 70% crepenynic acid. aocs.org
Studies in Crepis rubra have provided detailed insights into the timing of its synthesis. The acid is not detected in the seed in the initial days following flowering. Its concentration then increases rapidly between the 14th and 28th days, eventually becoming the predominant fatty acid in the seed oil. ebi.ac.uk This temporal pattern suggests that the expression and activity of the acetylenase enzyme are developmentally regulated during seed maturation. ebi.ac.uk The metabolism of fatty acids in fruits is a complex process, with different tissues like the mesocarp and seed showing distinct profiles and accumulation patterns during development and ripening. researchgate.netmdpi.comnih.gov The accumulation of specific fatty acids is the result of a coordinated expression of numerous genes involved in pathways from glycolysis to triacylglycerol assembly. mdpi.comnih.gov In some plants, this compound has also been identified in seedlings, indicating its role may extend to early growth stages. researchgate.net
Table 2: Spatiotemporal Accumulation of this compound in Crepis rubra Seeds
| Time After Flowering | Relative Concentration | Developmental Stage | Source |
|---|---|---|---|
| 0-13 days | Not present / Very low | Early Seed Development | ebi.ac.uk |
| 14-28 days | Rapid increase | Mid-to-Late Seed Development | ebi.ac.uk |
| Post 28 days | Becomes major fatty acid | Mature Seed | ebi.ac.uk |
Advanced Spectroscopic and Computational Research Methodologies for Octadec 9 En 12 Ynoic Acid
High-Resolution Mass Spectrometry and Chromatographic Coupling (LC-MS, GC-MS) for Metabolomics and Structural Elucidation
High-resolution mass spectrometry (HRMS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS), is indispensable for the identification and quantification of octadec-9-en-12-ynoic acid in complex biological matrices. These hyphenated techniques are central to metabolomics studies, enabling the detection of fatty acid metabolites and the elucidation of their structures. researchgate.netnih.govscispace.com
In metabolomics, LC-MS is a powerful tool for analyzing fatty acids and their derivatives in biofluids or tissue extracts. nih.govtmiclinode.com The technique separates compounds based on their physicochemical properties before they are ionized and detected by the mass spectrometer. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion of this compound (C18H30O2). nih.gov Tandem mass spectrometry (MS/MS) experiments are then used for structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides definitive information about the location of the double and triple bonds within the acyl chain.
GC-MS is also a cornerstone technique, especially for the analysis of volatile fatty acid methyl esters (FAMEs). researchgate.net For GC-MS analysis, this compound is typically derivatized to its more volatile methyl ester. nih.gov The combination of the compound's retention time on the GC column and its mass spectrum serves as a highly specific identifier. iupac.orgf1000research.com The mass spectrum of the methyl ester of this compound will show a characteristic molecular ion peak and specific fragmentation patterns that reveal its structure.
Table 1: Key Mass Spectrometric Data for this compound and its Methyl Ester
| Compound | Molecular Formula | Exact Mass (Da) | Common Adducts (LC-MS) | Key Fragments (MS/MS or GC-MS) |
| This compound | C18H30O2 | 278.2246 | [M-H]⁻, [M+H]⁺, [M+Na]⁺ | Fragments resulting from cleavage at the alkene and alkyne functionalities. |
| Methyl octadec-9-en-12-ynoate | C19H32O2 | 292.2402 | [M]⁺• (GC-MS) | Molecular ion peak, fragments related to the ester group and hydrocarbon chain. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of this compound, providing critical information about its carbon skeleton, the stereochemistry of its double bond, and its conformational preferences. iupac.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed for an unambiguous assignment of all proton and carbon signals.
¹H NMR spectroscopy provides information on the chemical environment of the protons. Key signals include those for the olefinic protons at the C9 and C10 positions, whose coupling constant (J-value) is diagnostic of the double bond geometry (cis or trans). Protons adjacent to the alkyne and the carboxylic acid group also exhibit characteristic chemical shifts.
¹³C NMR spectroscopy reveals the number and type of carbon atoms in the molecule. nih.gov The sp-hybridized carbons of the alkyne (C12 and C13) and the sp²-hybridized carbons of the alkene (C9 and C10) have distinct chemical shifts that confirm the presence of these functional groups. The carbonyl carbon of the carboxylic acid appears at the downfield end of the spectrum.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, allowing for a complete assignment of the molecular structure. Nuclear Overhauser Effect (NOE) experiments can be used to probe through-space interactions between protons, providing insights into the molecule's preferred conformation in solution. researchgate.net This is particularly useful for understanding the spatial relationship between different parts of the long acyl chain. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | ~11-12 | ~179-180 |
| C2 (-CH₂) | ~2.3 | ~34 |
| C8, C11 (-CH₂) | ~2.0-2.2 | ~27-29 |
| C9, C10 (=CH-) | ~5.3-5.6 | ~125-130 |
| C12, C13 (-C≡C-) | - | ~80-90 |
| C18 (-CH₃) | ~0.9 | ~14 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, serves as a rapid and non-destructive method for identifying the key functional groups present in this compound. nih.govrsc.org These techniques probe the vibrational modes of molecules, with each functional group possessing characteristic absorption or scattering frequencies. dntb.gov.ua
Infrared spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a sharp, intense absorption for the C=O (carbonyl) stretch at approximately 1710 cm⁻¹. researchgate.net The C=C stretch of the alkene appears as a medium-intensity band around 1650 cm⁻¹, while the C≡C stretch of the internal alkyne is often weak or absent in the IR spectrum due to its low polarity, but can sometimes be observed in the 2100-2260 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. rsc.org It is particularly effective for detecting non-polar bonds. Therefore, the C=C and C≡C stretching vibrations in this compound, which may be weak in the IR spectrum, often produce strong and sharp signals in the Raman spectrum. nih.gov This makes Raman spectroscopy an excellent tool for confirming the presence of the unsaturated functionalities within the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | ~1710 (strong) | Medium |
| Alkene | C=C stretch | ~1650 (medium) | Strong |
| Alkyne | C≡C stretch | 2100-2260 (weak to medium) | Strong |
| Alkane | C-H stretch | 2850-3000 (strong) | Strong |
Computational Chemistry Approaches for Molecular Modeling
Computational chemistry provides powerful tools to complement experimental data, offering a deeper understanding of the molecular properties of this compound at an electronic and atomic level.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies for comparison with IR and Raman spectra, and calculate NMR chemical shifts. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy and localization of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack. Electrostatic potential maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, further predicting its interaction with other chemical species.
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing a detailed picture of its conformational flexibility. rsc.org For a long-chain fatty acid like this compound, MD simulations can explore the vast conformational space available to the acyl chain, identifying low-energy conformers and the energy barriers between them. nih.gov These simulations can be performed in a vacuum or, more realistically, in a simulated solvent environment to understand how interactions with solvent molecules influence its shape and dynamics. Conformational analysis is crucial for understanding how the molecule might bind to enzyme active sites or interact with cell membranes.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. mdpi.com In the context of this compound, QSAR studies would involve calculating a set of molecular descriptors that numerically represent its structural, physical, and chemical properties. These descriptors can include lipophilicity (logP), molecular weight, polar surface area, and various electronic and topological indices. By building a statistical model that links these descriptors to a known biological activity for a series of related fatty acids, the model could then be used to predict the potential activity of this compound or its derivatives. This approach is valuable in drug discovery and toxicology for screening compounds and prioritizing them for experimental testing.
Table 4: Selected Molecular Descriptors for QSAR Modeling of this compound
| Descriptor | Definition | Calculated Value |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 278.43 g/mol |
| XLogP3 | A computed measure of lipophilicity (octanol-water partition coefficient). | 6.3 |
| Topological Polar Surface Area | The surface sum over all polar atoms, primarily oxygen and nitrogen. | 37.3 Ų |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 1 |
| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N). | 2 |
| Rotatable Bond Count | The number of bonds that allow free rotation around them. | 13 |
Broader Research Significance and Future Directions in Octadec 9 En 12 Ynoic Acid Research
Octadec-9-en-12-ynoic Acid as a Chemical Probe for Fundamental Biological Processes
The structural features of this compound, particularly the presence of an alkyne group, make it an ideal candidate for use as a chemical probe to investigate a variety of biological processes. Alkyne-containing molecules are powerful tools in chemical biology due to their ability to participate in bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". wikipedia.orgnih.gov These reactions allow for the specific and efficient labeling of molecules within complex biological systems without interfering with native biochemical processes. wikipedia.org
By introducing this compound into cellular systems, researchers can track its metabolic fate and incorporation into various lipid species. For instance, similar alkyne-containing fatty acids have been successfully employed as tracers to study fatty acid β-oxidation, providing detailed insights into the catabolism of lipids in different cellular compartments like mitochondria and peroxisomes. nih.gov The alkyne handle allows for the subsequent attachment of reporter molecules, such as fluorophores or affinity tags, enabling the visualization and isolation of lipid-protein complexes and the identification of novel protein-lipid interactions. nih.gov
The table below summarizes the potential applications of this compound as a chemical probe.
| Application Area | Methodology | Biological Question Addressed |
| Lipid Metabolism | Introduction into cells followed by click chemistry with a fluorescent azide. | How is this fatty acid transported, stored, and catabolized? |
| Protein Lipidation | Identification of proteins that become covalently modified by the fatty acid. | Which proteins are targets of acylation with this specific fatty acid? |
| Lipid Localization | High-resolution imaging after fluorescent tagging. | Where does this fatty acid localize within cellular membranes and organelles? |
| Metabolite Profiling | Tracking the conversion of the fatty acid into other bioactive lipids. | What are the downstream metabolic products of this compound? |
The use of ω-alkynyl lipid surrogates for naturally occurring polyunsaturated fatty acids (PUFAs) has demonstrated that the alkyne group is often well-tolerated by cellular machinery, although it can sometimes alter the rate of enzymatic processing. acs.org This highlights the importance of careful validation when using such probes to ensure that the observed biological phenomena accurately reflect the behavior of the native molecule.
Challenges and Opportunities in the Synthetic Accessibility of Complex Polyunsaturated Fatty Acids
Common synthetic strategies and their associated challenges are outlined below:
| Synthetic Strategy | Description | Challenges |
| Wittig Reaction | A widely used method for forming carbon-carbon double bonds. | Often results in a mixture of E/Z isomers, requiring difficult purification. Low Z-selectivity for polyunsaturated systems. nih.gov |
| Alkyne Reduction | Partial reduction of an alkyne to a cis-alkene using catalysts like Lindlar's catalyst. | Over-reduction to the fully saturated alkane can be a significant side reaction. Catalyst reproducibility can be an issue. nih.gov |
| Cross-Coupling Reactions | Methods like Sonogashira or Suzuki coupling to build the carbon backbone. | Requires careful selection of catalysts and protecting groups, and can be sensitive to functional groups present in the molecule. |
Despite these challenges, the demand for structurally diverse fatty acids for biological studies provides a strong impetus for the development of new and more efficient synthetic methodologies. Opportunities lie in the exploration of novel catalytic systems that offer higher stereoselectivity and functional group tolerance. Furthermore, chemoenzymatic approaches, which combine the precision of enzymatic reactions with the flexibility of chemical synthesis, hold promise for overcoming some of the current limitations.
Emerging Research Avenues in Biosynthetic Engineering and Metabolic Pathway Manipulation
An alternative to challenging chemical synthesis is the production of this compound and other complex fatty acids through biosynthetic engineering. This approach involves harnessing and modifying the metabolic pathways of microorganisms, such as yeast or bacteria, or engineering oilseed crops to produce the desired compound. nih.govnih.gov
Two primary pathways are responsible for the biosynthesis of PUFAs in nature: the desaturase/elongase pathway and the polyunsaturated fatty acid (PUFA) synthase pathway. nih.gov Metabolic engineering strategies often focus on several key areas:
Enhancing Precursor Supply: Increasing the intracellular pool of building blocks like acetyl-CoA and malonyl-CoA. nih.gov
Introducing Heterologous Enzymes: Expressing genes from other organisms that encode for enzymes with the desired catalytic activity (e.g., specific desaturases or elongases).
Blocking Competing Pathways: Deleting or downregulating genes involved in pathways that divert precursors away from the target product. nih.gov
Optimizing Enzyme Activity: Using protein engineering to improve the efficiency and specificity of key enzymes in the biosynthetic pathway.
This compound, also known as crepenynic acid, is a naturally occurring fatty acid found in some plants, such as Crepis foetida. nih.govgenome.jp Its natural biosynthesis provides a blueprint for metabolic engineering efforts. The pathway involves the desaturation of oleic acid to linoleic acid, followed by the introduction of a triple bond by a specialized enzyme known as a fatty acid acetylenase.
Future research in this area will likely focus on the discovery and characterization of novel enzymes from diverse natural sources that can be used to create a "toolbox" for the customized production of a wide range of fatty acids. The application of synthetic biology principles, including the design of novel gene circuits and the use of powerful genome editing tools like CRISPR-Cas, will further accelerate the development of microbial cell factories for the sustainable production of these valuable molecules. nih.gov
Design of Novel Chemical Biology Tools Based on the En-yne Scaffold
The en-yne scaffold present in this compound is a valuable starting point for the design of sophisticated chemical biology tools. The alkene and alkyne functionalities can be selectively modified, allowing for the creation of multifunctional probes.
The alkyne group, as previously mentioned, is a key component for bioorthogonal "click" chemistry. wikipedia.org This allows for the attachment of various functionalities post-synthetically. The double bond, on the other hand, can be used for other chemical transformations or can be important for recognition by specific enzymes or receptors.
The design of new tools based on this scaffold can take several directions:
Activity-Based Probes: These probes are designed to covalently bind to the active site of specific enzymes, allowing for their identification and characterization. The en-yne functionality could be part of a reactive group that targets enzymes involved in lipid metabolism.
Multifunctional Scaffolds: By using orthogonal chemical reactions, different reporter groups or bioactive molecules can be attached to the alkene and alkyne moieties. This could lead to the development of probes that can simultaneously report on their local environment and exert a biological effect.
Photo-crosslinking Probes: Incorporation of a photo-activatable group, such as a diazirine or benzophenone, onto the this compound scaffold would allow for the light-induced covalent trapping of interacting proteins, providing a snapshot of lipid-protein interactions in living cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
